![molecular formula C16H11ClN2O3S B2784993 4-[(7-氯-4-氧代-2-硫代-1H-喹唑啉-3-基)甲基]苯甲酸 CAS No. 422526-70-3](/img/no-structure.png)

4-[(7-氯-4-氧代-2-硫代-1H-喹唑啉-3-基)甲基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

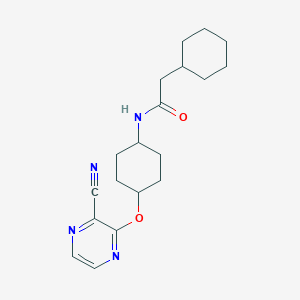

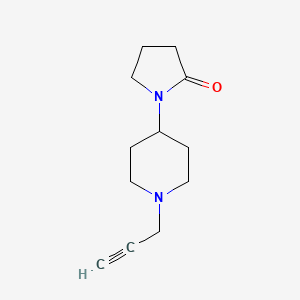

The compound “4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid” is a quinazoline derivative . It has a molecular formula of C15H9ClN2O3S and a molecular weight of 332.76. Quinazolines are considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .

Synthesis Analysis

Quinazoline derivatives like this compound can be synthesized by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . The reaction is found to conform to the green chemistry principles, and the yields are nearly quantitative .Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline skeleton, which is a bicyclic compound containing two nitrogen atoms in one of the rings . The compound also contains a benzoic acid moiety attached to the quinazoline ring.Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, they can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They can also react with sodium azide and active methylene compounds .科学研究应用

Antitumor Activity

Quinazoline derivatives, such as the one you mentioned, have been studied for their in vivo antitumor activity . In particular, 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazoline-4 (3H)-one/thione derivatives and 1- (7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives were synthesized and characterized . These compounds showed significant antitumor activity in Swiss albino mice exhibiting Ehrlich ascites carcinoma .

Anticancer Activity

Quinazoline and quinazolinone derivatives have been found to have anticancer properties . They have been used in the synthesis of diverse molecules of physiological significance and pharmacological utility . Some of these compounds have been approved as drugs for the treatment of lung and pancreatic cancers .

Antibacterial Activity

Quinazoline and quinazolinone derivatives have also been found to have antibacterial properties . The emergence of drug-resistant bacterial strains has led to an increasing need for the development of novel antibiotics . Quinazolinones have been investigated as potential novel drug molecules due to their diverse set of biological activities .

Antifungal Activity

These compounds have also been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Anti-inflammatory Activity

Quinazoline and quinazolinone derivatives have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticonvulsant Activity

These compounds have also been found to have anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .

Anti-HIV Activity

Indole derivatives, which are structurally similar to quinazoline derivatives, have been found to have anti-HIV activity . This suggests that quinazoline derivatives may also have potential anti-HIV properties .

α-Glucosidase Inhibitory Activity

Some quinazoline derivatives have been found to exhibit α-glucosidase inhibitory activity . This makes them potential candidates for the development of new drugs for the treatment of diabetes .

作用机制

Target of Action

Quinazoline derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the cell or organism.

Biochemical Pathways

Given the broad range of activities associated with quinazoline derivatives, it is likely that multiple pathways could be affected, each contributing to the overall biological activity of the compound .

Result of Action

Quinazoline derivatives have been reported to exhibit antitumor activity, suggesting they may induce cell death or inhibit cell proliferation in certain contexts .

未来方向

Quinazoline derivatives, including this compound, have shown significant potential in medicinal chemistry, particularly in the development of anticancer drugs . Future research could focus on exploring the anticancer activity of this compound and other quinazoline derivatives, as well as their potential applications in other areas of medicine .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid' involves the reaction of 7-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbaldehyde with 4-(bromomethyl)benzoic acid in the presence of a base to form the desired product.", "Starting Materials": [ "7-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbaldehyde", "4-(bromomethyl)benzoic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-chloro-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-3-carbaldehyde and 4-(bromomethyl)benzoic acid in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid) to obtain the crude product.", "Step 4: Purify the crude product by recrystallization or column chromatography to obtain the final product '4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid'." ] } | |

CAS 编号 |

422526-70-3 |

产品名称 |

4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid |

分子式 |

C16H11ClN2O3S |

分子量 |

346.79 |

IUPAC 名称 |

4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |

InChI |

InChI=1S/C16H11ClN2O3S/c17-11-5-6-12-13(7-11)18-16(23)19(14(12)20)8-9-1-3-10(4-2-9)15(21)22/h1-7H,8H2,(H,18,23)(H,21,22) |

InChI 键 |

HATCCZURVBJMLD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2784913.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]quinazolin-3(4H)-yl]propanamide](/img/structure/B2784918.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2784923.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784927.png)

![2-Methyl-4-[4-(3-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2784931.png)